N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly referred to as CFA or CFAP and is a member of the phenylacetamide family of compounds.
Wirkmechanismus
The mechanism of action of N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide involves the inhibition of the cyclooxygenase (COX) enzyme. The COX enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX enzyme, N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and other gastrointestinal complications.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields. It has been extensively studied and has a well-established mechanism of action. However, the compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental designs. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide. One area of interest is the development of more effective formulations of the compound, which could improve its solubility and half-life. Another area of interest is the study of the compound's potential as a treatment for other inflammatory conditions, such as multiple sclerosis and psoriasis. Additionally, further research could be conducted to explore the compound's potential as a treatment for pain and fever in humans.
Synthesemethoden
The synthesis of N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxyphenylacetic acid in the presence of a base. The reaction produces N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide as the final product. The synthesis method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been studied as a potential treatment for various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(19)18-11-4-2-5-12(8-11)20-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJSCNGPVFKCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.